molecular formula C15H10Cl2O4 B2957178 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate CAS No. 634593-09-2

2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate

Cat. No. B2957178
CAS RN: 634593-09-2
M. Wt: 325.14
InChI Key: KYMPHUWMFDVTDM-UHFFFAOYSA-N
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Description

“2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate” is a chemical compound with the molecular formula C15H10Cl2O4 . It has a molecular weight of 325.14.


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate” consists of 15 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 4 oxygen atoms . The exact mass is 323.995605 Da .

Scientific Research Applications

Catalysis and Reduction Processes 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate and its derivatives are utilized in catalytic processes. For instance, formic acid serves as a reductant in the presence of ruthenium catalysts for reducing various nitroarenes, including those with chloro, methyl, or methoxy substituents, to aminoarenes. This process highlights the compound's role in the catalytic reduction of nitroarenes to aminoarenes under specific conditions, emphasizing its application in synthesizing aminoarenes from nitroarenes efficiently (Watanabe et al., 1984).

Materials Science In the realm of materials science, derivatives of 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate have been explored for tuning the optical properties of polymers. Postfunctionalization of poly(3-hexylthiophene) with various functional groups, including formyl, has shown to influence the optical and photophysical properties of poly(thiophenes), indicating potential applications in developing materials with enhanced solid-state fluorescence (Li et al., 2002).

Organic Synthesis This compound also finds applications in organic synthesis, where it serves as a precursor or intermediate in synthesizing various organic compounds. For example, studies have shown its use in the synthesis of novel 1,3,4-thiadiazole derivatives, which exhibit antimicrobial activities. This demonstrates its utility in creating biologically active molecules that could serve as potential therapeutic agents (Noolvi et al., 2016).

Corrosion Inhibition Another application is in corrosion inhibition, where derivatives of 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate have been utilized to inhibit the corrosion of mild steel in hydrochloric acid medium. This underscores its potential in developing new corrosion inhibitors for protecting metals in acidic environments (Bentiss et al., 2009).

properties

IUPAC Name

(2-chloro-4-formyl-6-methoxyphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O4/c1-20-13-7-9(8-18)6-12(17)14(13)21-15(19)10-2-4-11(16)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMPHUWMFDVTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate

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